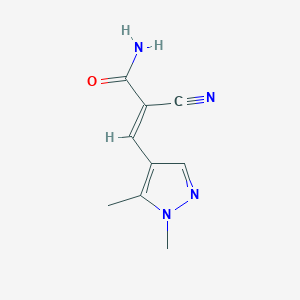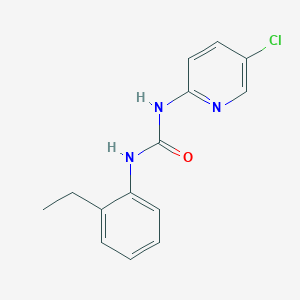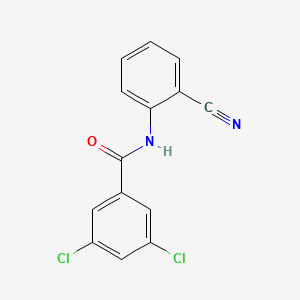
2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMCA and belongs to the family of acrylamide derivatives. DMCA is a highly potent inhibitor of protein kinase CK2, which is involved in various cellular processes. The purpose of
Mecanismo De Acción
DMCA inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrates by CK2, which is essential for its function. The inhibition of CK2 by DMCA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and physiological effects
DMCA has been shown to have several biochemical and physiological effects. In addition to its inhibition of CK2, DMCA has been shown to induce DNA damage and inhibit cell proliferation. DMCA has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCA has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. DMCA is also easy to synthesize and purify, making it readily available for research. However, DMCA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of DMCA. One potential application is its use in combination with other cancer therapies to enhance their efficacy. DMCA could also be used as a tool to study the role of CK2 in various cellular processes, such as cell signaling and DNA repair. Additionally, further research is needed to determine the potential toxicity and side effects of DMCA, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, 2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a highly potent and selective inhibitor of protein kinase CK2, which has shown promise for cancer therapy. DMCA has several biochemical and physiological effects, including its potential to induce apoptosis and inhibit tumor growth. While DMCA has some limitations, its ease of synthesis and availability make it a valuable tool for scientific research. Further research is needed to fully understand the potential applications and limitations of DMCA in cancer therapy and other areas of research.
Métodos De Síntesis
DMCA can be synthesized using a simple method that involves the reaction of 3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile with acrylamide. The reaction takes place in the presence of a catalyst, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure DMCA.
Aplicaciones Científicas De Investigación
DMCA has been extensively studied for its potential use in cancer treatment. CK2 is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. DMCA has been shown to be a highly potent and selective inhibitor of CK2, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8(5-12-13(6)2)3-7(4-10)9(11)14/h3,5H,1-2H3,(H2,11,14)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIPCJDHALIPM-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5314154.png)
![N'-(3-pyridinylmethylene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5314162.png)
![2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B5314167.png)

![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5314183.png)
![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5314186.png)
![ethyl N-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)glycinate](/img/structure/B5314193.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-thienyl)acetamide](/img/structure/B5314195.png)
![4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5314197.png)

![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5314214.png)
![1-[(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5314216.png)

![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)